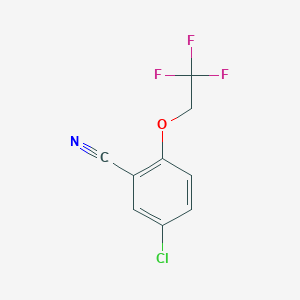

5-Chloro-2-(2,2,2-trifluoroethoxy)benzonitrile

Overview

Description

5-Chloro-2-(2,2,2-trifluoroethoxy)benzonitrile is a chemical compound with the molecular formula C9H5ClF3NO . It has a molecular weight of 235.59 .

Molecular Structure Analysis

The molecular structure of 5-Chloro-2-(2,2,2-trifluoroethoxy)benzonitrile consists of a benzene ring substituted with a chlorine atom, a nitrile group, and a trifluoroethoxy group . The exact spatial arrangement of these groups could be determined using techniques such as X-ray diffraction .Physical And Chemical Properties Analysis

5-Chloro-2-(2,2,2-trifluoroethoxy)benzonitrile is a solid at room temperature . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources .Scientific Research Applications

Synthesis and Structural Studies

Steric Structure and Synthesis : The synthesis of compounds containing chiral fluorinated exocyclic substituents on phosphorus shows high regio- and stereoselectivity, indicating the potential for creating structurally specific molecules for various applications, such as material science or catalysis (Gubaidullin et al., 2004).

Improvement in Manufacturing Processes : A scale-up process for producing 2-chloro-5-trifluoromethyl-benzonitrile via a Sandmeyer reaction demonstrated the importance of safety evaluations and process efficiency, which is crucial for industrial applications (Martin Anker Nielsen et al., 2004).

Chemical Interactions and Properties

Cl···π Interactions : Studies on chloro and fluoro-substituted phthalonitriles have revealed the influence of Cl···π interactions on molecular conformations, providing insights into designing molecules with specific electronic and structural properties (A. Hori et al., 2011).

Catalytic Reduction of Dioxygen : Research on Co(III) corroles, including those with fluorinated substituents, as catalysts for dioxygen reduction, illustrates the chemical's role in catalysis and redox reactions, potentially useful in energy conversion technologies (Kadish et al., 2008).

Electrophysical and Electrochemical Studies

- Electrochemical Properties : The proton-donating capability of chlorinated hydroxybenzonitriles in aprotic solutions suggests potential uses in electrochemical systems, possibly influencing the development of new battery technologies or sensors (R. Sokolová et al., 2012).

Vibrational Spectroscopy

- Spectroscopic Analysis : The vibrational spectra of amino-chloro benzonitriles, as determined by density functional theory (DFT) calculations, highlight the compound's potential in material science for understanding molecular vibrations and designing materials with specific optical properties (V. Krishnakumar et al., 2008).

Safety and Hazards

properties

IUPAC Name |

5-chloro-2-(2,2,2-trifluoroethoxy)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClF3NO/c10-7-1-2-8(6(3-7)4-14)15-5-9(11,12)13/h1-3H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OECCDDSFWRRZFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C#N)OCC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-2-(2,2,2-trifluoroethoxy)benzonitrile | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1-Cyanocyclohexyl)carbamoyl]methyl 4-[(4-tert-butylphenoxy)methyl]benzoate](/img/structure/B2579818.png)

![N2-[2-(Trifluoromethyl)phenyl]pyrimidine-2,5-diamine](/img/structure/B2579821.png)

![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-methylbenzamide](/img/structure/B2579822.png)

![1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-4-phenylphthalazine](/img/structure/B2579831.png)

![N'-((E)-{4-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylidene)isonicotinohydrazide](/img/structure/B2579835.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2579836.png)

![2-cyclopentyl-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2579837.png)